molecular formula C8H14N2O4 B433097 Tert-butyl 3-oxo-4-isoxazolidinylcarbamate CAS No. 359004-20-9

Tert-butyl 3-oxo-4-isoxazolidinylcarbamate

Cat. No.: B433097
CAS No.: 359004-20-9
M. Wt: 202.21g/mol
InChI Key: VNNOMGVHZFZWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-oxo-4-isoxazolidinylcarbamate is a chemical compound with the molecular formula C8H14N2O4 and a molecular weight of 202.21 g/mol . This compound is known for its unique structure, which includes an isoxazolidine ring, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

Tert-butyl 3-oxo-4-isoxazolidinylcarbamate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-4-isoxazolidinylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate isoxazolidine precursor under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-4-isoxazolidinylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-4-isoxazolidinylcarbamate involves its interaction with specific molecular targets and pathways. The isoxazolidine ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the isoxazolidine ring and the tert-butyl carbamate group, which imparts specific chemical and biological properties not found in other similar compounds .

Properties

IUPAC Name

tert-butyl N-(3-oxo-1,2-oxazolidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-8(2,3)14-7(12)9-5-4-13-10-6(5)11/h5H,4H2,1-3H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNOMGVHZFZWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CONC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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